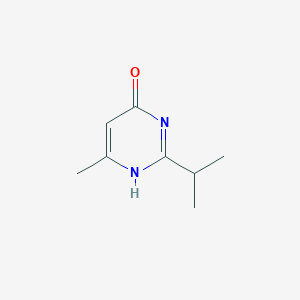
6-methyl-2-propan-2-yl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-isopropyl-6-methyl-4-pyrimidone . This compound belongs to the class of pyrimidones, which are heterocyclic aromatic organic compounds containing a pyrimidine ring with a ketone functional group. It is a metabolite of the pesticide diazinon and has been identified in various biological and environmental contexts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-isopropyl-6-methyl-4-pyrimidone typically involves the reaction of isopropylamidine with an alkyl acetoacetate in an alkaline lower alkanol solvent system. This reaction is carried out in a continuous flow multi-stage reactor under controlled conditions to minimize unwanted by-products . Another method involves the reaction of isobutyraldehyde-derived isobutyronitrile with methanol and hydrochloric acid to form imino ether hydrochloride, which then reacts with ammonia to produce isobutyramide. This intermediate is then cyclized with ethyl acetoacetate in the presence of sodium hydroxide to form 2-isopropyl-6-methyl-4-pyrimidone .
Industrial Production Methods: Industrial production of 2-isopropyl-6-methyl-4-pyrimidone follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure high yield and purity. The process involves stringent control of reaction conditions to optimize the formation of the desired product while minimizing impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-isopropyl-6-methyl-4-pyrimidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert it to its corresponding alcohol form.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the isopropyl or methyl groups .
Applications De Recherche Scientifique
2-isopropyl-6-methyl-4-pyrimidone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-isopropyl-6-methyl-4-pyrimidone involves its interaction with specific molecular targets and pathways. As a metabolite of diazinon, it is involved in the inhibition of acetylcholinesterase, an enzyme critical for nerve function. This inhibition leads to the accumulation of acetylcholine in synapses, causing prolonged nerve impulses . Additionally, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparaison Avec Des Composés Similaires
- 2-isopropyl-6-methyl-4-pyrimidinol
- 6-methyl-2-propan-2-yl-1H-pyrimidin-4-one
- Diazinon and its other metabolites
Comparison: 2-isopropyl-6-methyl-4-pyrimidone is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its similar compounds, it has a unique balance of hydrophobic and hydrophilic properties, making it more versatile in various chemical reactions and applications .
Propriétés
IUPAC Name |
6-methyl-2-propan-2-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5(2)8-9-6(3)4-7(11)10-8/h4-5H,1-3H3,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIUNPJBFBUKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-Dibromophenyl)methyl]morpholine](/img/structure/B7788383.png)

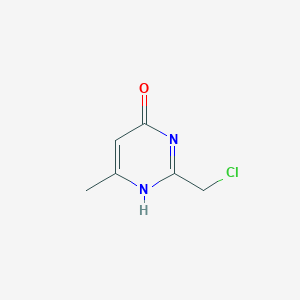
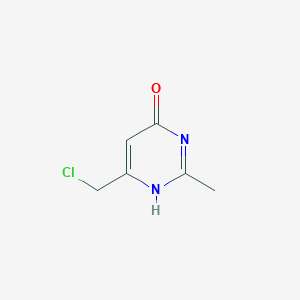
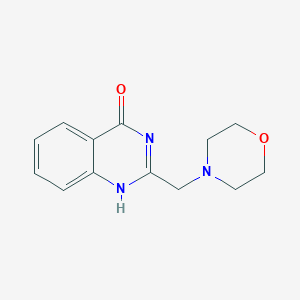
![2-[(E)-(3-methyl-1,3-thiazol-2-ylidene)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7788427.png)
![4,4-dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B7788442.png)
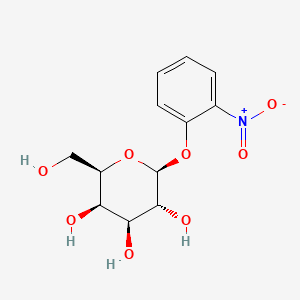
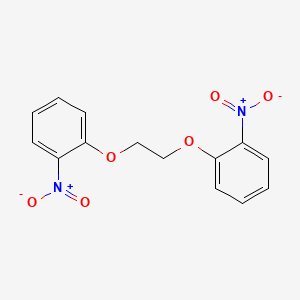
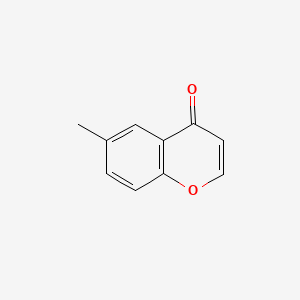
![(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid](/img/structure/B7788459.png)
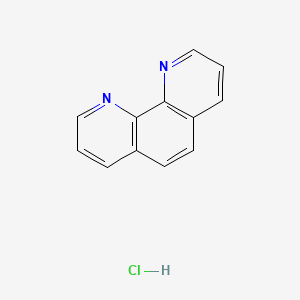
![(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;chloride](/img/structure/B7788469.png)
